Methyl 2-amino-3-(3-(trifluoromethoxy)phenyl)propanoate
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Overview
Description
Methyl 2-amino-3-(3-(trifluoromethoxy)phenyl)propanoate is a chemical compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an amino acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(3-(trifluoromethoxy)phenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethoxy)benzaldehyde and glycine methyl ester.
Condensation Reaction: The aldehyde group of 3-(trifluoromethoxy)benzaldehyde reacts with the amino group of glycine methyl ester under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(3-(trifluoromethoxy)phenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 2-amino-3-(3-(trifluoromethoxy)phenyl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(3-(trifluoromethoxy)phenyl)propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoate
- Methyl 2-amino-3-(2-(trifluoromethoxy)phenyl)propanoate
- Methyl 2-amino-3-(3-(trifluoromethyl)phenyl)propanoate
Uniqueness
Methyl 2-amino-3-(3-(trifluoromethoxy)phenyl)propanoate is unique due to the position of the trifluoromethoxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The trifluoromethoxy group provides a balance between electron-withdrawing and lipophilic properties, making this compound particularly interesting for various applications.
Properties
IUPAC Name |
methyl 2-amino-3-[3-(trifluoromethoxy)phenyl]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO3/c1-17-10(16)9(15)6-7-3-2-4-8(5-7)18-11(12,13)14/h2-5,9H,6,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCOOKHTAPNFRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=CC=C1)OC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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